Cas no 766-94-9 ((Ethenyloxy)benzene)

(Ethenyloxy)benzene 化学的及び物理的性質

名前と識別子

-

- vinylphenyl ether

- ethenoxybenzene

- Phenyl vinyl ether

- Ether,phenyl vinyl

- phenoxy ethylene

- phenyl allyl ether

- phenyl ethenyl ether

- phenyleneoxyethylene

- (Ethenyloxy)benzene

- Phenoxyethylene

- DTXSID00227417

- SCHEMBL13135179

- SCHEMBL35471

- Vinyl phenyl ether

- (Vinyloxy)benzene

- AKOS006271559

- Benzene, (ethenyloxy)-

- 766-94-9

- Q63409887

- EN300-269170

- Ether, phenyl vinyl

- CCRIS 8447

- AS-81920

- 25588-11-8

- phenylvinyl ether

- Ethenyl phenyl ether

- Phenoxyethene

- Phenyl vinyl ether, 97%

- InChI=1/C8H8O/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H

- DTXCID00149908

- G32716

-

- MDL: MFCD00081208

- インチ: InChI=1S/C8H8O/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2

- InChIKey: NHOGGUYTANYCGQ-UHFFFAOYSA-N

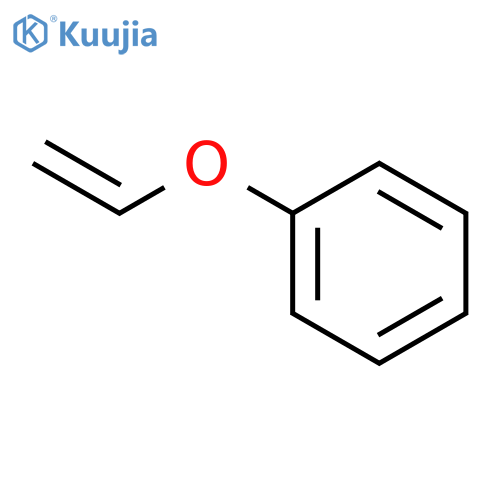

- ほほえんだ: C=COC1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 120.05800

- どういたいしつりょう: 120.058

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 82.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2A^2

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 0.978 g/mL at 25 °C(lit.)

- ふってん: 155.5°C (estimate)

- フラッシュポイント: 華氏温度:60.8°f

摂氏度:16°c - 屈折率: n20/D 1.522(lit.)

- PSA: 9.23000

- LogP: 2.20890

(Ethenyloxy)benzene セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H225-H302-H317

- 警告文: P210-P280

- 危険物輸送番号:UN 3271 3 / PGII

- WGKドイツ:3

- 危険カテゴリコード: 11-22-43-51

- セキュリティの説明: 36/37

-

危険物標識:

- ちょぞうじょうけん:2-8°C

(Ethenyloxy)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-269170-0.25g |

(ethenyloxy)benzene |

766-94-9 | 95% | 0.25g |

$26.0 | 2023-09-11 | |

| Enamine | EN300-269170-2.5g |

(ethenyloxy)benzene |

766-94-9 | 95% | 2.5g |

$113.0 | 2023-09-11 | |

| Enamine | EN300-269170-5.0g |

(ethenyloxy)benzene |

766-94-9 | 95% | 5.0g |

$650.0 | 2023-02-28 | |

| Chemenu | CM328748-5g |

ethenoxybenzene |

766-94-9 | 95%+ | 5g |

$844 | 2021-06-16 | |

| 1PlusChem | 1P005W2F-100mg |

Benzene, (ethenyloxy)- |

766-94-9 | 95% | 100mg |

$57.00 | 2025-03-21 | |

| 1PlusChem | 1P005W2F-500mg |

Benzene, (ethenyloxy)- |

766-94-9 | 95% | 500mg |

$82.00 | 2025-03-21 | |

| A2B Chem LLC | AC74039-1g |

(Ethenyloxy)benzene |

766-94-9 | 95% | 1g |

$92.00 | 2024-04-19 | |

| A2B Chem LLC | AC74039-500mg |

(Ethenyloxy)benzene |

766-94-9 | 95% | 500mg |

$80.00 | 2024-04-19 | |

| TRC | B126135-1g |

(Ethenyloxy)benzene |

766-94-9 | 1g |

$ 477.00 | 2023-04-19 | ||

| Enamine | EN300-269170-0.1g |

(ethenyloxy)benzene |

766-94-9 | 95% | 0.1g |

$19.0 | 2023-09-11 |

(Ethenyloxy)benzene 関連文献

-

Julia Friederich,Chunfa Xu,Patrick Raunft,Hazel L. S. Fuchs,Mark Br?nstrup Chem. Commun. 2023 59 7451

-

2. Factors influencing the regiochemistry of spiro-oxetane formation from the photocycloaddition of ethenes to 1,4-benzoquinoneDerek Bryce-Smith,Elizabeth H. Evans,Andrew Gilbert,Hilary S. McNeill J. Chem. Soc. Perkin Trans. 2 1991 1587

-

3. Reactions of alkyl vinyl ethers catalysed by triethyloxonium hexachloroantimonate and its decomposition products, in particular antimony pentachlorideDaniel D. Eley,Derek F. Monk,Colin H. Rochester J. Chem. Soc. Perkin Trans. 2 1976 1292

-

Madeline E. Rotella,Dinabandhu Sar,Lei Liu,Osvaldo Gutierrez Chem. Commun. 2021 57 12508

-

5. Photosensitized cyclodimerization of phenyl vinyl etherSatoshi Kuwata,Yasuo Shigemitsu,Yoshinobu Odaira J. Chem. Soc. Chem. Commun. 1972 2

-

6. Intramolecular photocycloaddition reactions of phenyl–vinyl bichromophoric systemsAndrew Gilbert,Grahame N. Taylor J. Chem. Soc. Perkin Trans. 1 1980 1761

-

Pol Boden,Patrick H. Strebert,Marcel Meta,Fabian Dietrich,Christoph Riehn,Markus Gerhards Phys. Chem. Chem. Phys. 2022 24 15208

-

8. Rates of addition of phenylthio radicals to vinyl sulphide, sulphoxide, sulphone, and ether groupsOsamu Ito,Shigeu Furuya,Minoru Matsuda J. Chem. Soc. Perkin Trans. 2 1984 139

-

9. Carbon–oxygen and carbon–sulfur bond activation of vinyl esters, ethers and sulfides by low valent ruthenium complexesJose Giner Planas,Tsuyoshi Marumo,Yoichi Ichikawa,Masafumi Hirano,Sanshiro Komiya J. Chem. Soc. Dalton Trans. 2000 2613

-

10. Regiodivergent radical oxidative coupling of vinyl ethers with dithiane by copper or iron catalysisTeng Liu,Deng Min,Yongping Liang,Xinyu Yuan,Yuan Zhang,Jian Liu,Shouchu Tang Org. Chem. Front. 2017 4 2134

(Ethenyloxy)benzeneに関する追加情報

Comprehensive Guide to (Ethenyloxy)benzene (CAS No. 766-94-9): Properties, Applications, and Industry Insights

(Ethenyloxy)benzene, also known as phenyl vinyl ether (CAS No. 766-94-9), is a versatile organic compound with significant applications in polymer chemistry, fragrance formulation, and specialty chemicals. This aromatic ether features a vinyl group attached to a phenyl ring via an oxygen bridge, offering unique reactivity and functional properties. Its molecular structure (C8H8O) makes it valuable for controlled polymerization reactions and as a flavor/fragrance intermediate.

Recent trends in green chemistry have renewed interest in (Ethenyloxy)benzene derivatives, particularly for developing bio-based polymers and low-VOC formulations. Industry reports indicate growing demand in the adhesive & coating sectors, where its ability to form cross-linked networks enhances material durability. The compound's thermal stability (decomposition temperature >200°C) also makes it suitable for high-performance materials.

From a synthetic perspective, 766-94-9 serves as a crucial building block for click chemistry applications. Its vinyl ether moiety participates efficiently in thiol-ene reactions, a popular topic in 2024 polymer research. Analytical studies using GC-MS and NMR spectroscopy confirm its high purity (>98%) in commercial grades, with major manufacturers focusing on process optimization to meet pharmaceutical intermediate requirements.

The fragrance industry utilizes phenyl vinyl ether as a precursor for floral scent compounds, capitalizing on its ability to undergo selective hydrogenation to produce 2-phenylethanol derivatives. This application aligns with the market's shift toward sustainable aroma chemicals, as evidenced by increased patent filings in 2023-2024. Regulatory assessments confirm its compliance with IFRA standards for cosmetic use.

Material scientists highlight (Ethenyloxy)benzene's role in developing smart coatings responsive to pH or temperature changes. When copolymerized with maleic anhydride, it creates alternating copolymers with precise architecture—a hot topic in advanced material science forums. Recent QSPR studies have modeled its reactivity parameters to facilitate computer-aided formulation design.

Storage and handling recommendations for CAS 766-94-9 emphasize protection from radical initiators and strong acids to prevent premature polymerization. Technical datasheets specify inhibited grades containing BHT stabilizer for extended shelf life. Transportation regulations classify it under UN1993 for flammable liquids, requiring ventilated containers during bulk shipment.

Emerging applications include its use as a dielectric material in flexible electronics, where its low dielectric constant (ε~2.8) benefits high-frequency circuits. Research published in ACS Applied Materials & Interfaces (2023) demonstrates its potential in organic thin-film transistors when combined with π-conjugated systems.

Quality control protocols for phenyl vinyl ether products typically involve Karl Fischer titration for moisture analysis and HPLC purity verification. Leading suppliers now provide custom synthesis services for deuterated analogs used in NMR spectroscopy standards, responding to demand from analytical laboratories.

Environmental fate studies indicate 766-94-9 undergoes rapid photodegradation in aquatic systems (t1/2 <24h), with QSAR predictions suggesting low bioaccumulation potential. These findings support its inclusion in green chemistry toolkits for benign by design initiatives promoted by the EPA's Safer Choice program.

Future market projections highlight growth opportunities in 3D printing resins, where (Ethenyloxy)benzene-based monomers enable rapid curing under LED irradiation. Industry conferences like European Coatings Show 2024 have featured technical sessions exploring its synergy with bio-derived acrylates for circular economy applications.

766-94-9 ((Ethenyloxy)benzene) 関連製品

- 2227827-38-3((1S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-ol)

- 1609395-59-6(N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride)

- 1103513-84-3(1-(2-ethoxyacetyl)-2,3-dihydro-1H-indole-2-carboxamide)

- 2228736-94-3(1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine)

- 39541-21-4(α-D-Galactopyranosyl bromide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate)

- 1421465-85-1(N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl-2-(4-fluorophenyl)sulfanylacetamide)

- 71580-43-3(1H-Pyrrole, 3-ethynyl-)

- 1352904-35-8(5-Chloroimidazo[1,5-c]pyrimidine-7-carbonitrile)

- 1807066-52-9(3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chloride)

- 1955554-62-7(3-amino-2-(oxan-4-yl)propanoic acid hydrochloride)